molecular formula C10H13N3O2 B181537 1-(2-Nitrophenyl)piperazine CAS No. 59084-06-9

1-(2-Nitrophenyl)piperazine

Cat. No. B181537
CAS RN: 59084-06-9
M. Wt: 207.23 g/mol
InChI Key: YJRCDSXLKPERNV-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperazine is a piperazine-based derivative . It is a useful synthetic intermediate in the synthesis of Itraconazole , an orally active antimycotic structurally related to Ketoconazole .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-Nitrophenyl)piperazine, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-(2-Nitrophenyl)piperazine has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Piperazine derivatives have found important applications in various fields of science . They are used as ligands in different complexes . N-aryl piperazines, particularly in neuroscience field, are used as key components for a diversity of biologically active compounds .
    • Methods of Application : The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results or Outcomes : The synthesis methods have led to a wide range of piperazine derivatives with various biological and pharmaceutical activities .
  • Scientific Field: Spectroscopy and Computational Chemistry

    • Application : “1-(2-Nitrophenyl)piperazine” has been studied using nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) and Raman techniques .
    • Methods of Application : The conformational analysis, nuclear magnetic shielding tensors, normal mode frequencies and corresponding vibrational assignments of “1-(2-Nitrophenyl)piperazine” were examined by the density functional theory (DFT), using the Becke-3-Lee-Yang-Parr (B3LYP) functional and the 6-31G(d) and 6-311++G(d,p) basis sets .
    • Results or Outcomes : There is a good agreement between the experimentally determined nuclear magnetic shielding tensors and vibrational frequencies of “1-(2-Nitrophenyl)piperazine” and those predicted theoretically .
  • Scientific Field: Medicinal Chemistry

    • Application : Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • Methods of Application : The synthesis of these drugs involves various chemical reactions, including the use of piperazine as a building block .
    • Results or Outcomes : These drugs have shown a wide range of biological and pharmaceutical activity .
  • Scientific Field: Anti-Tubercular Agents

    • Application : PBTZ169, a piperazine-based clinical candidate, inhibits DprE1 and has a synergic effect with either bedaquiline, clofazimine, delamanid or sutezolid . Another piperazine-based potent anti-TB agent is AX-35, which targets QcrB .
    • Methods of Application : These agents are synthesized using various chemical reactions, with piperazine as a key component .
    • Results or Outcomes : These agents have shown potent anti-tubercular activity .
  • Scientific Field: Material Science

    • Application : Piperazine derivatives can be used in the synthesis of polymers . These polymers can have various applications, including in the production of plastics, resins, and fibers .
    • Methods of Application : The synthesis of these polymers involves various chemical reactions, with piperazine as a key component .
    • Results or Outcomes : These polymers have shown a wide range of material properties, making them suitable for various applications .
  • Scientific Field: Environmental Science

    • Application : Piperazine derivatives can be used in environmental remediation, such as in the removal of heavy metals from wastewater .
    • Methods of Application : The piperazine derivatives can bind to the heavy metals, forming complexes that can be easily removed from the water .
    • Results or Outcomes : This method has shown effectiveness in removing heavy metals from wastewater, contributing to environmental protection .

Safety And Hazards

When handling 1-(2-Nitrophenyl)piperazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name

1-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRCDSXLKPERNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207826
Record name 1-(2-Nitrophenyl)piperazine
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)piperazine

CAS RN

59084-06-9
Record name 1-(2-Nitrophenyl)piperazine
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Record name 1-(2-Nitrophenyl)piperazine
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Record name 1-(2-Nitrophenyl)piperazine
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Record name 1-(2-nitrophenyl)piperazine
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Record name 1-(2-Nitrophenyl)piperazine
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Synthesis routes and methods I

Procedure details

A heterogenous reaction mixture containing 2-bromo-nitrobenzene (2.02 g, 10.0 mmol) and piperazine (4.3 g, 50.0 mmol) was heated at 100° C. for 10 hours. The orange-red solid was extracted with ethyl acetate and washed thoroughly with 3 N NaOH solution followed by brine. The organic layer was separated and dried over Na2SO4, filtered and the solvent was removed in vacuo. The resulting red oil was purified by column chromatography on silica gel (1:1 hexane/EtOAc followed by 4:1 EtOAc/MeOH) to yield 1-(2-nitrophenyl)-piperazine as an orange-red oil (1.90 g, 92%). It was characterized as a hydrochloride salt. Analysis calculated for C10H14N3O2Cl0.10 CHCl3: C, 47.46; H, 5.56; N, 16.44. Found: C, 47.63; H, 5.69; N. 16.42.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperazine (24.46 g) is dissolved in acetonitrile (200 ml) and anhydrous potassium carbonate (10.47 g) is added. Then 2-chloronitrobenzene (10.0 g) is added dropwise. After stirring 1 hr at 20°, the reaction mixture is diluted with methylene chloride, washed with water, and saturated aqueous potassium carbonate. After drying over anhydrous sodium sulfate, the reaction mixture is concentrated under reduced pressure to give the title compound, NMR (300 MHz, CDCl3) 7.75, 7.49, 7.14, 7.04, 3.03 and 1.93δ.
Quantity
24.46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.47 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Piperazine (12.9 g) was dissolved in DMF (100 mL), and a solution of 2-fluoronitrobenzene (7.06 g) in DMF (30 mL) was added dropwise. The mixture was stirred at room temperature for 3 hr. The reaction mixture was added to water and the mixture was extracted with ethyl acetate. The extract was washed with water and dried. The solvent was evaporated to give 1-(2-nitrophenyl)piperazine (7.7 g) as a red oil.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
C Parlak, Ö Alver - Anadolu University Journal of Science and …, 2016 - dergipark.org.tr
The structure of 1-(2-nitrophenyl)piperazine (NPP, C 10 H 13 N 3 O 2 ) was characterized by nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR) and Raman …
Number of citations: 1 dergipark.org.tr
T Takahashi, A Sakuraba, T Hirohashi, T Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A series of phenylpiperazine derivatives were synthesized and evaluated for their neuropeptide Y (NPY) Y5 receptor antagonistic activities. The benzindane portion of 2 was replaced …
Number of citations: 35 www.sciencedirect.com
D Andrić, G Tovilović-Kovačević… - Journal of the …, 2007 - radar.ibiss.bg.ac.rs
Six newly synthesized heterocyclic (2-nitrophenyl)piperazines, with a specific structure of the heteroaryl group, whichmimics the catechol moiety of dopamine (benzimidazoles and …
Number of citations: 2 radar.ibiss.bg.ac.rs
M Modica, M Santagati, F Russo, C Selvaggini… - European journal of …, 2000 - Elsevier
In this work we report the affinity of new thienopyrimidinones for 5-HT 1A Rs and the selectivity versus α 1 ARs. The 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-6-ethyl-…
Number of citations: 46 www.sciencedirect.com
B Lagu, D Tian, D Nagarathnam… - Journal of medicinal …, 1999 - ACS Publications
Dihydropyrimidinones, such as 1, represent a novel class of α 1a adrenoceptor antagonists with potential for the treatment of benign prostatic hyperplasia (BPH) (see part 1 of this series)…
Number of citations: 46 pubs.acs.org
S Ji, H Gao, X Xia, F Zheng - RSC advances, 2019 - pubs.rsc.org
Benzyl halides, widely used as alkylation reagents in drug synthesis, are potential genotoxic impurities (PGTIs) required to be controlled at trace levels. However, the existing analytical …
Number of citations: 2 pubs.rsc.org
M Leopoldo, F Berardi, NA Colabufo… - Journal of medicinal …, 2004 - ACS Publications
A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides was prepared and their affinity for serotonin (5-hydroxytryptamine, 5-HT) 5-HT 7 , 5-HT 1A , and 5-HT …
Number of citations: 82 pubs.acs.org
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
The 2-phenoxybenzamide 1 from the Medicines for Malaria Venture Malaria Box Project has shown promising multi-stage activity against different strains of P. falciparum. It was …
Number of citations: 1 www.mdpi.com
A Leonardi, D Barlocco, F Montesano… - Journal of medicinal …, 2004 - ACS Publications
In the present study, more than 75 compounds structurally related to BMY 7378 have been designed and synthesized. Structural variations of each part of the reference molecule have …
Number of citations: 67 pubs.acs.org
B Mistry, RV Patel, YS Keum, DH Kim - Saudi Journal of Biological …, 2017 - Elsevier
A new Mannich base series of piperazine linked berberine analogues was furnished in this study to screen the antioxidant and anticancer potential of the resultant analogues. Alkoxy …
Number of citations: 49 www.sciencedirect.com

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